molecular formula C21H28ClN B13439170 RC-33 HCl

RC-33 HCl

Cat. No.: B13439170
M. Wt: 329.9 g/mol
InChI Key: IYZBMSKKZQBBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RC-33 Hydrochloride is a selective and metabolically stable sigma-1 receptor agonist. It is known for potentiating nerve growth factor-induced neurite outgrowth . This compound has garnered significant interest in the field of neuropharmacology due to its potential neuroprotective properties.

Properties

Molecular Formula

C21H28ClN

Molecular Weight

329.9 g/mol

IUPAC Name

1-[3-(4-phenylphenyl)butyl]piperidine;hydrochloride

InChI

InChI=1S/C21H27N.ClH/c1-18(14-17-22-15-6-3-7-16-22)19-10-12-21(13-11-19)20-8-4-2-5-9-20;/h2,4-5,8-13,18H,3,6-7,14-17H2,1H3;1H

InChI Key

IYZBMSKKZQBBKD-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCCCC1)C2=CC=C(C=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RC-33 Hydrochloride involves several steps, including the preparation of the core structure and subsequent functionalizationThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of RC-33 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of high-pressure reactors for certain reactions and the implementation of continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

RC-33 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions used. For example, oxidation of RC-33 Hydrochloride can lead to the formation of ketones or carboxylic acids .

Scientific Research Applications

RC-33 Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

RC-33 Hydrochloride exerts its effects by binding to sigma-1 receptors, which are involved in modulating cell survival and neuroplasticity. The activation of sigma-1 receptors by RC-33 Hydrochloride leads to the potentiation of nerve growth factor-induced neurite outgrowth. This process involves the activation of various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway .

Comparison with Similar Compounds

RC-33 Hydrochloride is unique among sigma-1 receptor agonists due to its high selectivity and metabolic stability. Similar compounds include:

RC-33 Hydrochloride stands out due to its potent effects and stability, making it a valuable compound for scientific research and potential therapeutic applications .

Q & A

Q. How is the enantiomeric purity of RC-33 HCl validated during synthesis?

Enantiomeric purity is typically validated using chiral chromatography (e.g., HPLC with chiral stationary phases) or nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents. For this compound, studies have compared racemic mixtures with enantiopure forms to confirm stereochemical integrity, ensuring >98% purity for pharmacological evaluations .

Q. What assays confirm sigma-1 receptor (S1R) binding affinity and selectivity of this compound?

Radioligand displacement assays (e.g., using [³H]-(+)-pentazocine) are standard for quantifying S1R binding affinity. Selectivity is assessed by testing against off-target receptors (e.g., opioid, NMDA) via competitive binding assays. This compound demonstrates nanomolar affinity for S1R (IC₅₀ < 50 nM) with >100-fold selectivity over sigma-2 receptors .

Q. What analytical techniques characterize this compound’s physicochemical stability?

Stability studies employ high-performance liquid chromatography (HPLC) under accelerated degradation conditions (e.g., acidic/basic hydrolysis, thermal stress). Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) are used to identify degradation products and confirm structural integrity .

Q. How is this compound quantified in biological matrices during pharmacokinetic (PK) studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated RC-33) ensures sensitivity and specificity. Validation parameters include linearity (R² > 0.99), precision (%CV < 15%), and recovery rates (>80%) in plasma, brain, and spinal cord homogenates .

Q. What controls are essential in assessing this compound’s effect on aquaporin (AQP) modulation?

Include negative controls (vehicle-treated cells), positive controls (known AQP inhibitors like mercury chloride), and isoform-specific siRNA knockdowns. Normalize osmotic water permeability (Pf) to cell viability assays (e.g., MTT) to exclude cytotoxicity confounders .

Advanced Research Questions

Q. How to design experiments resolving discrepancies between in vitro metabolic stability and in vivo CNS distribution?

Use parallel in vitro-in vivo correlation (IVIVC) models:

  • In vitro: Microsomal stability assays (e.g., mouse/human liver microsomes) to predict hepatic clearance.
  • In vivo: Serial blood and tissue sampling in rodents, coupled with compartmental PK modeling. Adjust for blood-brain barrier (BBB) penetration via logP/logD measurements and P-glycoprotein efflux assays .

Q. What statistical approaches are recommended for analyzing dose-response in neurite outgrowth assays?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Account for inter-experiment variability via mixed-effects models. For NGF-synergistic effects, apply factorial ANOVA to test interaction terms between this compound and NGF concentrations .

Q. How to address batch-to-batch variability in this compound’s neuroprotective efficacy?

Implement quality-by-design (QbD) principles:

  • Standardize synthesis protocols (e.g., reaction temperature, chiral catalyst loading).
  • Perform orthogonal characterization (e.g., X-ray crystallography for polymorph identification).
  • Use inter-laboratory validation with blinded sample testing to isolate biological vs. technical variability .

Q. How to model PK/PD relationships for this compound in neurodegenerative models?

Develop mechanism-based PK/PD models integrating:

  • PK: Plasma and brain concentration-time profiles from LC-MS/MS data.
  • PD: Biomarkers like neurite length (in vitro) or motor function scores (e.g., rotarod in ALS mice). Apply Bayesian estimation to account for parameter uncertainty in sparse sampling designs .

Q. What strategies reconcile contradictory findings between racemic and enantiopure this compound in neurite outgrowth?

Conduct stereoselective pharmacokinetics to compare brain-to-plasma ratios of (R)- vs. (S)-enantiomers. Use RNA sequencing to identify enantiomer-specific gene expression patterns (e.g., NGF pathway activation). Validate via CRISPR-edited S1R mutants to probe binding pocket stereospecificity .

Methodological Tables

Table 1: Key Parameters for this compound Pharmacokinetic Studies

ParameterIn Vitro ValueIn Vivo (Mouse) ValueMethod Reference
Plasma half-lifeN/A2.3 ± 0.4 hLC-MS/MS
Brain penetrationLogP = 2.1Brain/Plasma = 3.5:1LC-MS/MS
Protein binding89% (albumin)85% (albumin)Equilibrium dialysis

Table 2: Statistical Models for Dose-Response Analysis

Assay TypeModelSoftware/ToolReference
Neurite outgrowthFour-parameter logisticGraphPad Prism
AQP modulationRepeated measures ANOVAR (lme4 package)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.